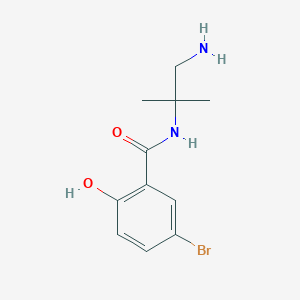![molecular formula C8H10Cl2N2OS B6632404 N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide, also known as ADX-71441, is a novel drug compound that has been developed for the treatment of various neurological and psychiatric disorders. This compound belongs to the class of positive allosteric modulators (PAMs) of GABA-B receptors, which are involved in the regulation of neuronal excitability and neurotransmitter release. The purpose of
Mechanism of Action
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide acts as a PAM of GABA-B receptors, which are metabotropic receptors that modulate the activity of ion channels and intracellular signaling pathways. GABA-B receptors are widely distributed in the central nervous system and are involved in the regulation of synaptic transmission, neuronal excitability, and plasticity. N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide binds to a specific site on the GABA-B receptor that is distinct from the GABA binding site and enhances the affinity and efficacy of GABA for the receptor. This results in an increase in the inhibitory tone of GABAergic neurons and a reduction in the release of excitatory neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide has been shown to produce a range of biochemical and physiological effects in preclinical models. These effects include an increase in GABA release, a reduction in glutamate release, an enhancement of synaptic plasticity, and a modulation of dopamine release in the mesolimbic pathway. Moreover, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior in animal models. These effects are consistent with the proposed mechanism of action of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide as a PAM of GABA-B receptors.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide in lab experiments include its high potency, selectivity, and specificity for GABA-B receptors, as well as its ability to cross the blood-brain barrier and to produce long-lasting effects. Moreover, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile in preclinical studies. The limitations of using N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide in lab experiments include its limited solubility in water and its potential for off-target effects on other receptor systems. These limitations can be overcome by using appropriate solvent systems and by conducting thorough pharmacological characterization of the compound.
Future Directions
There are several future directions for the research and development of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide. These include:
1. Clinical trials in humans to evaluate the safety and efficacy of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide for the treatment of neurological and psychiatric disorders.
2. Further preclinical studies to investigate the optimal dosing regimen, duration of treatment, and potential drug interactions of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide.
3. Studies to elucidate the molecular mechanisms underlying the effects of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide on synaptic transmission, neuronal excitability, and plasticity.
4. Development of new analogs and derivatives of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide with improved pharmacokinetic properties and selectivity for GABA-B receptors.
5. Studies to investigate the potential of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide as a tool compound for the study of GABA-B receptor function and dysfunction in various disease states.
In conclusion, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide is a novel drug compound with promising therapeutic potential for the treatment of various neurological and psychiatric disorders. The compound acts as a PAM of GABA-B receptors and produces a range of biochemical and physiological effects in preclinical models. Further research is needed to fully elucidate the mechanism of action and therapeutic potential of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide.
Synthesis Methods
The synthesis of N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with (R)-2-aminopropan-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an esterification mechanism to form the corresponding ester intermediate, which is then hydrolyzed to the target amide compound using a strong acid such as hydrochloric acid. The final product is obtained in high yield and purity by recrystallization from a suitable solvent such as ethyl acetate or methanol.
Scientific Research Applications
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and pain. The compound has shown promising results in improving cognitive function, reducing anxiety-like behavior, and attenuating drug-seeking behavior in animal models. Moreover, N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide has been shown to enhance the analgesic effects of opioids and to reduce the development of opioid tolerance and dependence. These findings suggest that N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide may have therapeutic potential for the treatment of these disorders in humans.
properties
IUPAC Name |
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2OS/c1-4(3-11)12-8(13)5-2-6(9)14-7(5)10/h2,4H,3,11H2,1H3,(H,12,13)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBHXEWSLJNVAP-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)NC(=O)C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)




![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)
![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)

![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)

![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)